molecular formula C9H9ClN2 B111493 7-Aminoquinoline Hydrochloride CAS No. 1246556-01-3

7-Aminoquinoline Hydrochloride

Cat. No. B111493
M. Wt: 180.63 g/mol
InChI Key: HUSLNXSQZYEIFB-UHFFFAOYSA-N
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Description

7-Aminoquinoline hydrochloride is a compound that belongs to the class of aminoquinolines, which are known for their diverse biological activities. The aminoquinoline core structure is a common feature in many pharmacologically active compounds, including antimalarial, antimicrobial, and antitumor agents. The presence of a chlorine atom and various substituents at specific positions on the quinoline ring can significantly influence the biological activity of these compounds.

Synthesis Analysis

The synthesis of 7-aminoquinoline derivatives often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel 7-chloro-4-aminoquinoline derivatives . Additionally, the introduction of heterocyclic rings linked to the 4-aminoquinoline nucleus has been explored to enhance antimalarial

Scientific Research Applications

Antitubercular Agents

7-Chloro-4-aminoquinoline derivatives, closely related to 7-aminoquinoline, have been explored for their antitubercular properties. Research by Alegaon et al. (2020) found that these compounds showed inhibition against Mycobacterium tuberculosis with varying degrees of potency. The study highlighted 7c and 7g as the most potent inhibitors, suggesting 7-chloro-4-aminoquinolines as a promising lead for developing new antitubercular agents (Alegaon et al., 2020).

Anti-Malarial Properties

4-Aminoquinolines, including variants of 7-aminoquinoline, have been extensively studied for their anti-malarial activities. Egan et al. (2000) emphasized the significance of amino and chloro groups on these compounds for their interaction with ferriprotoporphyrin IX, crucial for their antiplasmodial activity. The presence of specific groups in the 4-aminoquinoline nucleus is essential for inhibiting beta-hematin formation and the parasite's food vacuole (Egan et al., 2000).

Antiviral and Antileishmanial Effects

Research into the antiviral and antileishmanial properties of 7-chloro-4-aminoquinoline derivatives has shown promising results. Mizuta et al. (2023) reported that these compounds exhibited potent effects against malaria and viruses like influenza A and SARS-CoV-2, providing new insights into the development of anti-infectious agents (Mizuta et al., 2023).

Potential in Cancer Therapy

4-Aminoquinoline derivatives have been evaluated for their potential in cancer therapy. Zhang et al. (2007) synthesized a series of these derivatives, finding some compounds to be effective against human breast tumor cell lines. This suggests the possibility of 4-aminoquinoline serving as a prototype molecule for new anticancer agents (Zhang et al., 2007).

Safety And Hazards

7-Aminoquinoline Hydrochloride is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 7-Aminoquinoline Hydrochloride research could involve its potential use in the development of new antimicrobial agents . It has been synthesized as a new quinoline derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Furthermore, its derivatives have been used for live-cell imaging and found to target specifically Golgi apparatus in various cell lines .

properties

IUPAC Name

quinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLNXSQZYEIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoquinoline Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Capps - 1938 - search.proquest.com
TITLE BY Page 1 TITLE Syntheses In the Quinoline Series BY Julius Daniel Capps APPROVED DATE fo - C 'd : SUPERVISORY COMMITTEE Reproduced with permission of the …
Number of citations: 2 search.proquest.com

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